molecular formula C16H20ClNO2 B275766 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine

Cat. No. B275766
M. Wt: 293.79 g/mol
InChI Key: ZKYSTJCZIXMNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine, also known as FEN, is a novel psychoactive substance that belongs to the chemical class of phenethylamines. FEN is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception. FEN has been found to have potential applications in scientific research due to its unique pharmacological properties.

Mechanism of Action

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT2A receptor by N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine leads to the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways. This results in the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA, leading to the induction of hallucinogenic effects.
Biochemical and physiological effects:
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been found to induce hallucinogenic effects in humans, including altered perception, thought, and mood. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has also been found to increase heart rate, blood pressure, and body temperature, indicating its potential to cause cardiovascular and thermoregulatory effects. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, suggesting its potential to modulate the activity of various neural systems.

Advantages and Limitations for Lab Experiments

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has several advantages as a tool for studying the 5-HT2A receptor and its role in various physiological and pathological processes. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for investigating the receptor's function. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine also induces hallucinogenic effects in humans, making it a useful tool for studying the neural basis of perception and cognition. However, N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has several limitations, including its potential to cause cardiovascular and thermoregulatory effects, which may confound the interpretation of results.

Future Directions

1. Investigate the potential therapeutic applications of 5-HT2A receptor agonists in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
2. Study the neural basis of perception and cognition using N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine as a tool.
3. Investigate the role of the 5-HT2A receptor in various physiological and pathological processes using N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine as a tool.
4. Develop novel 5-HT2A receptor agonists with improved pharmacological properties for use in scientific research and potential therapeutic applications.
5. Investigate the potential of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine and other 5-HT2A receptor agonists as probes for studying the structure and function of the 5-HT2A receptor and its signaling pathways.

Synthesis Methods

The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine involves the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate 5-(3-chlorophenyl)furan-2-ylmethanol. This intermediate is then reacted with ethyl 3-bromo-2-methylpropanoate in the presence of a palladium catalyst to form N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been used in scientific research to study the serotonin 5-HT2A receptor and its role in various physiological and pathological processes. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been found to induce hallucinogenic effects in humans, making it a useful tool for studying the neural basis of perception and cognition. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has also been used to investigate the potential therapeutic applications of 5-HT2A receptor agonists in the treatment of psychiatric disorders such as depression, anxiety, and addiction.

properties

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C16H20ClNO2/c1-2-19-10-4-9-18-12-15-7-8-16(20-15)13-5-3-6-14(17)11-13/h3,5-8,11,18H,2,4,9-10,12H2,1H3

InChI Key

ZKYSTJCZIXMNPB-UHFFFAOYSA-N

SMILES

CCOCCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOCCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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